Cas no 83249-08-5 (3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid)

El ácido 3-hidroxibiciclo[1.1.1]pentano-1-carboxílico es un compuesto orgánico de estructura bicíclica única, caracterizado por su núcleo rígido de biciclo[1.1.1]pentano. Esta estructura confiere propiedades estereoelectrónicas distintivas, útiles en síntesis de moléculas bioactivas y materiales avanzados. Su grupo hidroxilo en posición 3 y el ácido carboxílico en posición 1 lo convierten en un bloque de construcción versátil para modificaciones químicas, como esterificaciones o formaciones de enlaces amida. Su geometría tensionada puede mejorar la afinidad molecular en aplicaciones farmacéuticas, especialmente en el diseño de inhibidores enzimáticos o ligandos. Su pureza y estabilidad lo hacen adecuado para investigaciones en química medicinal y catálisis asimétrica.
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid structure
83249-08-5 structure
Product Name:3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Número CAS:83249-08-5
MF:C6H8O3
Megavatios:128.125922203064
MDL:MFCD19230741
CID:3164718
PubChem ID:15579848
Update Time:2025-09-05

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (ACI)
    • AKOS006386430
    • P16565
    • MFCD19230741
    • SY046670
    • EN300-37374044
    • 83249-08-5
    • CS-0051338
    • EN300-113972
    • 3-hydroxybicyclo[1.1.1]pentane-1-carboxylicacid
    • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-hydroxy-
    • SCHEMBL16038181
    • SB16266
    • AS-53483
    • MDL: MFCD19230741
    • Renchi: 1S/C6H8O3/c7-4(8)5-1-6(9,2-5)3-5/h9H,1-3H2,(H,7,8)
    • Clave inchi: ZKOGUEYDDZLAJB-UHFFFAOYSA-N
    • Sonrisas: O=C(C12CC(C1)(O)C2)O

Atributos calculados

  • Calidad precisa: 128.047344113g/mol
  • Masa isotópica única: 128.047344113g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 165
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.6
  • Superficie del Polo topológico: 57.5Ų

Propiedades experimentales

  • Denso: 1.9±0.1 g/cm3
  • Punto de ebullición: 289.2±40.0 °C at 760 mmHg
  • Punto de inflamación: 142.9±23.8 °C
  • Presión de vapor: 0.0±1.3 mmHg at 25°C

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Información de Seguridad

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H177544-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
1g
¥20800.90 2023-09-02
Chemenu
CM116328-100mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
100mg
$*** 2023-05-29
Chemenu
CM116328-250mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
250mg
$*** 2023-05-29
Chemenu
CM116328-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
1g
$*** 2023-03-29
Chemenu
CM116328-5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
5g
$*** 2023-03-29
Chemenu
CM116328-10g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
10g
$*** 2023-05-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02465-0.5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%%
0.5g
$1287 2023-09-07
Chemenu
CM116328-500mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
500mg
$*** 2023-03-29
eNovation Chemicals LLC
D572811-100mg
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
100mg
$315 2024-07-21
eNovation Chemicals LLC
D572811-250MG
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
250mg
$505 2024-07-21

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Potassium carbonate
Referencia
Polar substituent effects in 1,3-disubstituted bicyclo[1.1.1]pentanes
Applequist, Douglas E.; et al, Journal of Organic Chemistry, 1982, 47(25), 4985-95

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
1.2 Reagents: Triethylamine ;  overnight, rt
2.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
3.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
6.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
7.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
7.2 Reagents: Triethylamine ;  overnight, rt
8.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
9.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
2.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
2.2 Reagents: Triethylamine ;  overnight, rt
3.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
4.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
3.2 Reagents: Triethylamine ;  overnight, rt
4.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
5.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
4.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
4.2 Reagents: Triethylamine ;  overnight, rt
5.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
6.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
5.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
5.2 Reagents: Triethylamine ;  overnight, rt
6.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
7.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
6.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
6.2 Reagents: Triethylamine ;  overnight, rt
7.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
8.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  6 h
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
2.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
6.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
7.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
8.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
8.2 Reagents: Triethylamine ;  overnight, rt
9.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
10.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
11.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1.5 h, 0 °C
2.1 Solvents: Diethyl ether ;  6 h
3.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
3.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
4.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
7.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
8.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
9.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
9.2 Reagents: Triethylamine ;  overnight, rt
10.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
11.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
12.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Raw materials

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Número de pedido:A1054007
Estado del inventario:in Stock
Cantidad:50mg/100mg/250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:39
Precio ($):193.0/287.0/459.0/1239.0
Correo electrónico:sales@amadischem.com

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
A1054007
Pureza:99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/1g
Precio ($):193.0/287.0/459.0/1239.0